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Compound of Interest

Compound Name: Ceftolozane

Cat. No.: B606591

Welcome to the Technical Support Center for Ceftolozane Pharmaceutical Compositions. This
resource is designed for researchers, scientists, and drug development professionals to
provide troubleshooting guidance and frequently asked questions (FAQSs) related to the
identification and minimization of impurities in Ceftolozane formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Ceftolozane pharmaceutical
compositions?

Al: Impurities in Ceftolozane can be broadly categorized as:

e Process-related impurities: These arise during the synthesis of the Ceftolozane drug
substance. A number of potential related substances have been identified, resulting from the
fermentation and chemical synthesis steps. Regulatory bodies like the TGA in Australia have
noted that nine of these are controlled as specified impurities in the drug substance.[1] One
identified process-related impurity is a dimeric impurity, which has been structurally
elucidated using LC/HRMS and 2D-NMR.

o Degradation products: Ceftolozane is susceptible to degradation, particularly in solution.
The primary degradation pathway involves the hydrolysis of the B-lactam ring. Degradation is
influenced by temperature, pH, and storage duration. Ceftolozane has been shown to be
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less stable than its common combination partner, tazobactam, especially at elevated
temperatures.

o Formulation-related impurities: These can arise from interactions between Ceftolozane and
excipients used in the formulation.

Q2: What are the key factors that influence the stability of Ceftolozane and lead to impurity
formation?

A2: The stability of Ceftolozane is primarily influenced by:

Temperature: Ceftolozane is more stable at refrigerated temperatures (2-8°C).[2] At higher
temperatures, such as room temperature or 32°C, degradation occurs more rapidly.

pH: The pH of the formulation can impact the rate of degradation. While one study noted that
low pH did not impact the stability of Ceftolozane, it did reduce its antibacterial activity in
urine.[3] The formulation of Zerbaxa (Ceftolozane/tazobactam) includes L-arginine for pH
adjustment to approximately 6.

Storage Time: The longer Ceftolozane is stored in solution, the greater the potential for
degradation and the formation of impurities.

Lyophilization Process: Compositions formed by lyophilizing Ceftolozane and tazobactam
together have shown a significant increase in total Ceftolozane-related substance impurities
over time.

Q3: What are the regulatory expectations for controlling impurities in Ceftolozane?

A3: Regulatory agencies require a thorough understanding and control of impurities in
pharmaceutical products. For Ceftolozane, this includes:

o Impurity Profiling: A detailed impurity profile of all clinical, registration, and commercial
batches is expected. Any new impurity that appears in commercial batches must be
qualified.

o Specified Impurities: A number of potential related substances are identified and controlled
as specified impurities in the drug substance. For Ceftolozane, nine such impurities are
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controlled.[1]

o Acceptance Criteria: The levels of impurities are controlled by acceptance criteria, which are
based on safety and clinical study data. According to ICH Q3A guidelines, the qualification
threshold for impurities is dependent on the maximum daily dose.

Troubleshooting Guides
HPLC Analysis of Ceftolozane and Impurities

Problem 1: Poor peak shape (tailing or fronting) for the Ceftolozane peak.

Possible Cause Troubleshooting Step

The basic nature of Ceftolozane can lead to
interactions with residual silanols on C18
columns, causing peak tailing. Ensure the
Secondary Interactions with Stationary Phase mobile phase pH is appropriately controlled
(e.g., around 2.7-3.0) to suppress silanol
ionization. Consider using a column with a

highly inert stationary phase or end-capping.

Inject a smaller volume or a more dilute sample
Column Overload ] ]
to see if peak shape improves.

_ Dissolve the sample in the mobile phase
Inappropriate Sample Solvent ) ) i i
whenever possible to avoid peak distortion.

Problem 2: Co-elution of Ceftolozane with an impurity or with Tazobactam.
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Possible Cause

Troubleshooting Step

Insufficient Resolution

Optimize the mobile phase composition. A slight
change in the organic modifier (e.g., acetonitrile
vs. methanol) or the buffer concentration can
alter selectivity. A gradient elution method may
be necessary to separate all components

effectively.

Inappropriate Column Chemistry

If using a standard C18 column, consider a
different stationary phase with alternative
selectivity, such as a phenyl-hexyl or a

pentafluorophenyl (PFP) column.

Temperature Effects

Changes in column temperature can affect the
elution order. One study noted that
temperatures above 35°C caused a reversal of
the peak elution order between the internal
standard and Ceftolozane, increasing the risk of

co-elution.

Problem 3: Drifting retention times.

Possible Cause

Troubleshooting Step

Inadequate Column Equilibration

Ensure the column is thoroughly equilibrated
with the mobile phase before starting the
analysis, especially when using buffered mobile
phases or after a change in mobile phase

composition.

Mobile Phase Composition Change

Prepare fresh mobile phase daily and ensure it

is well-mixed and degassed.

Temperature Fluctuations

Use a column oven to maintain a consistent

temperature throughout the analysis.

Data on Ceftolozane Stability
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The following tables summarize quantitative data on the stability of Ceftolozane under various
conditions.

Table 1: Stability of Ceftolozane/Tazobactam in Solution

Percent
. Storage .
Concentration . Duration Recovery of Reference
Condition
Ceftolozane
1500 mg / 150
, 5°C (£3°C) 10 days > 93% [4]

mg in PVC bags
1500 mg / 150
mg in

) 5°C (£3°C) 10 days > 93%
Elastomeric
Pumps
5 mg/mL and 20
mg/mL in )

, 2-8°C 8 days Relatively stable
Elastomeric
Devices
5 mg/mL and 20
mg/mL in )

) 32°C (in-use) 18 hours < 95%
Elastomeric
Devices
5 mg/mL and 20
mg/mL in ] Below 95% for all

) 32°C (in-use) 24 hours o
Elastomeric combinations

Devices

Table 2: Specified Impurities and their Limits (lllustrative based on ICH Guidelines)

Note: The specific limits for Ceftolozane impurities are proprietary to the manufacturer. The
following is an illustrative example based on ICH Q3A guidelines for a drug with a maximum
daily dose between 1g and 2g.
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. Reporting Identification Qualification
Impurity
Threshold Threshold Threshold
Any Unspecified
_ > 0.05% >0.10% > 0.15%
Impurity
Total Impurities - - Typically < 1.0%

Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of
Ceftolozane and Tazobactam

This protocol is a representative example based on published methods.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV
detector.

e Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 um).

» Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example,
0.01 M phosphate buffer and 9.1% methanol, with the pH adjusted to 2.7.

e Flow Rate: 1.1 mL/min.

o Detection Wavelength: 260 nm for Ceftolozane and 220 nm for Tazobactam. A
programmable detector can be used to switch wavelengths during the run.

e Column Temperature: 30°C.
 Internal Standard: Cefepime can be used as an internal standard.

o Sample Preparation: Samples are typically prepared by deproteinization followed by dilution
in the mobile phase.

Protocol 2: Forced Degradation Study

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b606591?utm_src=pdf-body
https://www.benchchem.com/product/b606591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Forced degradation studies are essential to identify potential degradation products and to

develop stability-indicating analytical methods.

Acid Hydrolysis: Treat a solution of Ceftolozane with 0.1 N HCI at an elevated temperature
(e.g., 60°C) for a specified period. Neutralize the solution before analysis.

Base Hydrolysis: Treat a solution of Ceftolozane with 0.1 N NaOH at room temperature for a
specified period. Neutralize the solution before analysis.

Oxidative Degradation: Treat a solution of Ceftolozane with a dilute solution of hydrogen
peroxide (e.g., 3%) at room temperature.

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a
defined period.

Photolytic Degradation: Expose a solution of Ceftolozane to UV light (e.g., 254 nm) for a
defined period.

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable
stability-indicating HPLC method to separate the degradation products from the parent drug.

Minimizing Impurities in Ceftolozane Compositions

Control of Synthesis: A well-controlled and optimized synthetic process is the first line of
defense against process-related impurities. This includes careful selection and qualification
of starting materials and intermediates.

Optimized Formulation:

o pH Control: Maintaining an optimal pH of the formulation is crucial for minimizing hydrolytic
degradation. The use of buffering agents like L-arginine can help maintain the desired pH.

o Excipient Compatibility: Conduct thorough excipient compatibility studies to ensure that
the chosen excipients do not promote the degradation of Ceftolozane.

¢ Lyophilization Cycle Optimization:
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o A well-designed lyophilization cycle can enhance the stability of the final product. This
involves optimizing the freezing rate, primary drying temperature and pressure, and
secondary drying parameters.

o Consider a "split-fill* approach where Ceftolozane and tazobactam are filled into the vial
as separate powders to minimize their interaction and the formation of related substances
before reconstitution.

» Storage and Handling:

o Temperature Control: Store Ceftolozane drug substance and drug product at the
recommended refrigerated temperatures (2-8°C) to minimize degradation.

o Reconstitution: Reconstitute the lyophilized powder immediately before use and adhere to
the recommended in-use storage times and temperatures.

Visualizations
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Caption: Experimental workflow for Ceftolozane impurity management.
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Caption: Potential degradation pathways of Ceftolozane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. youtube.com [youtube.com]

3. Chemical Stability of Ceftolozane/Tazobactam in Polyvinylchloride Bags and Elastomeric
Pumps - PMC [pmc.ncbi.nim.nih.gov]

4. e-opat.com [e-opat.com]

To cite this document: BenchChem. [Technical Support Center: Ceftolozane Pharmaceutical
Compositions - Impurity Identification and Minimization]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b606591#identifying-and-minimizing-
impurities-in-ceftolozane-pharmaceutical-compositions]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b606591?utm_src=pdf-body-img
https://www.benchchem.com/product/b606591?utm_src=pdf-body
https://www.benchchem.com/product/b606591?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/337953500_Ceftolozane-tazobactam_in_an_elastomeric_infusion_device_for_ambulatory_care_an_in_vitro_stability_study
https://www.youtube.com/watch?v=HYyXln9BmfM
https://pmc.ncbi.nlm.nih.gov/articles/PMC5522980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5522980/
https://e-opat.com/wp-content/uploads/2020/01/OPAT2019-ZerbaxaPoster-28Nov.pdf
https://www.benchchem.com/product/b606591#identifying-and-minimizing-impurities-in-ceftolozane-pharmaceutical-compositions
https://www.benchchem.com/product/b606591#identifying-and-minimizing-impurities-in-ceftolozane-pharmaceutical-compositions
https://www.benchchem.com/product/b606591#identifying-and-minimizing-impurities-in-ceftolozane-pharmaceutical-compositions
https://www.benchchem.com/product/b606591#identifying-and-minimizing-impurities-in-ceftolozane-pharmaceutical-compositions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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